molecular formula C11H14N2O6S B363281 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine CAS No. 56807-16-0

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine

Cat. No.: B363281
CAS No.: 56807-16-0
M. Wt: 302.31g/mol
InChI Key: XSEIACXXCBWIPW-UHFFFAOYSA-N
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Description

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is a chemical compound with the molecular formula C11H14N2O6S. It is characterized by the presence of a morpholine ring substituted with a 4-methoxy-3-nitrobenzene sulfonyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine typically involves the nitration of 4-(4-methoxyphenyl)morpholine. This process includes converting crude 4-(4-methoxyphenyl)morpholine into its nitric acid salt, which then undergoes nitration in concentrated sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product is 4-[(4-methoxy-3-aminobenzene)sulfonyl]morpholine.

    Substitution: Depending on the nucleophile, various substituted morpholine derivatives can be formed.

Scientific Research Applications

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The sulfonyl group can participate in binding interactions with proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methoxyphenyl)sulfonyl]morpholine: Lacks the nitro group, resulting in different reactivity and applications.

    4-[(4-Nitrophenyl)sulfonyl]morpholine: Similar structure but without the methoxy group, leading to variations in chemical behavior.

Uniqueness

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various research fields .

Properties

IUPAC Name

4-(4-methoxy-3-nitrophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-18-11-3-2-9(8-10(11)13(14)15)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEIACXXCBWIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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